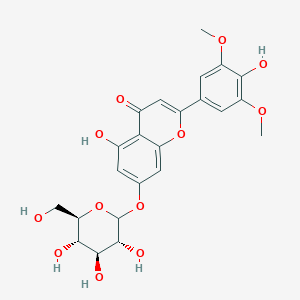
Tricin 7-O-glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricin 7-O-glucoside is a glycosyloxyflavone that is tricin attached to a D-glucopyranosyl residue at position 7 via a glycosidic linkage. It has a role as a metabolite. It is a glycosyloxyflavone, a dimethoxyflavone, a dihydroxyflavone, a monosaccharide derivative and a D-glucoside. It derives from a 3',5'-di-O-methyltricetin.
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Neuroprotective Effects
Tricin 7-O-glucoside has demonstrated neuroprotective properties, particularly in the context of cerebral ischemia. A study indicated that it alleviates ischemia/reperfusion injury by reducing apoptosis in neuronal cells and inhibiting inflammatory pathways involving nuclear factor-κB (NF-κB) and high-mobility group box 1 (HMGB1) . The compound was effective even when administered after the onset of injury, showcasing its therapeutic potential.
Antidepressant and Anxiolytic Activities
Recent research highlighted the antidepressant effects of this compound, particularly when isolated from Passiflora coriacea. In animal models, this compound significantly reduced immobility time in forced swim tests and exhibited anxiolytic-like effects in elevated plus maze tests . These findings suggest its potential as a treatment for mood disorders.
Nutraceutical Applications
This compound is recognized for its antioxidant properties, contributing to its classification as a nutraceutical. It has been shown to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . This antioxidant activity is crucial for developing functional foods aimed at improving health outcomes.
Agricultural Applications
Plant Defense Mechanism
In agricultural contexts, this compound plays a role in plant defense against pathogens. Studies have indicated that tricin-type metabolites function as protective compounds against fungal infections and herbivory . This property makes it a candidate for developing natural pesticides or plant protectants.
Lignification Process
Tricin is involved in the lignification process in monocots, acting as a nucleation site for lignin polymer formation. The incorporation of this compound into lignin enhances the structural integrity of plant cell walls, which can improve the mechanical properties of crops . Understanding this process may lead to advancements in crop engineering for better yield and resilience.
Food Science Applications
As a bioactive compound, this compound can be utilized in food products for its health benefits. Its antioxidant properties make it suitable for enhancing the shelf life of food products by preventing oxidative spoilage. Furthermore, its potential anti-inflammatory effects could be leveraged in functional foods targeting inflammation-related conditions.
Data Table: Summary of Applications
Case Studies
-
Neuroprotective Study
In a controlled study involving rats subjected to middle cerebral artery occlusion, this compound showed significant neuroprotective effects when administered at doses above 50 mg/kg. The compound reduced brain edema and histopathological damage while inhibiting key inflammatory pathways . -
Antidepressant Research
A study on Passiflora coriacea extracts revealed that this compound exhibited significant antidepressant effects in mice models through behavioral tests, indicating its potential utility in treating anxiety and depression .
Propiedades
Fórmula molecular |
C23H24O12 |
|---|---|
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)13-7-12(26)18-11(25)5-10(6-14(18)34-13)33-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3/t17-,20-,21+,22-,23?/m1/s1 |
Clave InChI |
JGXFMIJHKASCIZ-NODAHLOSSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















